{Bicyclo[2.2.2]octan-2-yl}methanesulfonamide
Description
Nomenclature and Classification
Bicyclo[2.2.2]octan-2-ylmethanesulfonamide is systematically named according to International Union of Pure and Applied Chemistry nomenclature standards, reflecting its complex bicyclic structure with an attached methanesulfonamide group. The compound bears the Chemical Abstracts Service registry number 1875059-62-3 and is catalogued under the molecular descriptor language number MFCD31425614. The International Chemical Identifier code for this compound is 1S/C9H17NO2S/c10-13(11,12)6-9-5-7-1-3-8(9)4-2-7/h7-9H,1-6H2,(H2,10,11,12), with the corresponding International Chemical Identifier Key designated as XUCIUHLYQUAPBI-UHFFFAOYSA-N.
The molecular formula C9H17NO2S indicates the presence of nine carbon atoms, seventeen hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom, resulting in a molecular weight of 203.31 grams per mole. The compound exists as a white crystalline powder under standard conditions, with commercial preparations typically achieving purity levels of 95 percent or higher. Chemical suppliers classify this compound under various categories including heterocyclic compounds, sulfonamide derivatives, and bicyclic organic molecules.
Historical Context of Bicyclic Sulfonamide Discovery
The development of sulfonamide compounds traces its origins to the pioneering work of Gerhard Domagk in the early 1930s, whose research on azo compounds led to the discovery of prontosil as the first clinically effective sulfonamide antibiotic. Domagk's systematic testing of several hundred compounds culminated in the demonstration on December 20, 1932, that prontosil could prevent mice and rabbits from dying of lethal Streptococcus infections. This breakthrough established sulfonamides as a revolutionary class of therapeutic agents, fundamentally changing the treatment paradigm for bacterial infections in the early twentieth century.
The evolution from simple sulfonamide structures to more complex bicyclic derivatives represents a significant advancement in medicinal chemistry. Research teams led by Bovet's group in 1935 made the crucial discovery that 4-aminobenzenesulfonamide, a simple molecule derived from prontosil, possessed equivalent therapeutic efficacy while offering enhanced opportunities for structural modification and optimization. This finding opened new avenues for designing sulfonamide derivatives with improved properties and diverse applications.
Contemporary research has witnessed a resurgence of interest in bicyclic sulfonamide derivatives, particularly those incorporating rigid cage-like structures such as the bicyclo[2.2.2]octane framework. Recent studies have identified cyclic sulfonamide derivatives as promising templates for developing novel therapeutic agents, with specific compounds demonstrating robust inhibitory activity against viral targets. The present study of bicyclo[2.2.2]octan-2-ylmethanesulfonamide builds upon this historical foundation, representing the continued evolution of sulfonamide chemistry toward increasingly sophisticated molecular architectures.
Position within the Sulfonamide Chemical Family
Bicyclo[2.2.2]octan-2-ylmethanesulfonamide occupies a distinctive position within the broader sulfonamide chemical family, characterized by its incorporation of a rigid bicyclic cage structure with the traditional sulfonamide functional group. The compound belongs to the subcategory of cyclic sulfonamides, which have gained prominence in recent pharmaceutical research due to their enhanced structural stability and potential for selective biological activity. Unlike linear or monocyclic sulfonamides, bicyclic derivatives offer reduced conformational flexibility, potentially leading to improved binding specificity and enhanced pharmacological properties.
The sulfonamide family encompasses numerous structural variants, ranging from simple aromatic sulfonamides such as sulfanilamide to complex polycyclic derivatives incorporating multiple ring systems. Within this spectrum, bicyclo[2.2.2]octan-2-ylmethanesulfonamide represents an intermediate level of complexity, combining the proven biological activity of the sulfonamide group with the unique three-dimensional architecture provided by the bicyclo[2.2.2]octane scaffold. Related compounds within the bicyclic sulfonamide category include bicyclo[2.2.2]octane-2-sulfonamide, which shares the same bicyclic core but lacks the methylene linker present in the target compound.
Comparative analysis reveals that bicyclo[2.2.2]octan-2-ylmethanesulfonamide differs from simpler bicyclic sulfonamides through the presence of the methanesulfonamide substituent, which introduces additional sites for potential chemical modification and biological interaction. Patent literature has documented the synthesis and evaluation of various bicyclic sulfonamide derivatives, including benzo-fused bicyclic sulfonamide-pyrazoles and bicyclic ketone sulfonamide compounds, demonstrating the continued expansion of this chemical class. These developments underscore the versatility of bicyclic sulfonamide scaffolds in drug discovery applications.
Structural Significance in Chemical Research
The structural architecture of bicyclo[2.2.2]octan-2-ylmethanesulfonamide confers several important characteristics that contribute to its significance in chemical research applications. The bicyclo[2.2.2]octane core provides a rigid, three-dimensional framework that constrains molecular conformations while maintaining chemical stability under various reaction conditions. This structural rigidity contrasts with more flexible linear or cyclic analogs, potentially offering advantages in applications requiring precise spatial orientation of functional groups.
Research investigations have demonstrated that bicyclic sulfonamide derivatives serve as versatile scaffolds for developing biologically active compounds with enhanced selectivity profiles. The incorporation of the methanesulfonamide group introduces both hydrogen bonding capabilities through the amide functionality and electrostatic interactions through the sulfone moiety, expanding the range of potential molecular recognition events. Patent applications have specifically highlighted the utility of bicyclic sulfonamide structures in designing inhibitors for voltage-gated sodium channels, with compounds demonstrating improved selectivity and efficacy compared to traditional linear analogs.
The synthetic accessibility of bicyclo[2.2.2]octan-2-ylmethanesulfonamide through established chemical transformations has facilitated its incorporation into diverse research programs. Commercial availability from multiple suppliers indicates the compound's utility as a building block for further chemical elaboration. Advanced chemical characterization techniques, including Nuclear Magnetic Resonance spectroscopy and X-ray crystallography, have been employed to confirm structural assignments and understand conformational preferences of related bicyclic sulfonamide derivatives.
Properties
IUPAC Name |
2-bicyclo[2.2.2]octanylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S/c10-13(11,12)6-9-5-7-1-3-8(9)4-2-7/h7-9H,1-6H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCIUHLYQUAPBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {Bicyclo[2.2.2]octan-2-yl}methanesulfonamide typically involves the reaction of bicyclo[2.2.2]octan-2-ylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{Bicyclo[2.2.2]octan-2-yl}methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{Bicyclo[2.2.2]octan-2-yl}methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of {Bicyclo[2.2.2]octan-2-yl}methanesulfonamide involves its interaction with specific molecular targets. The methanesulfonamide group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity towards certain targets.
Comparison with Similar Compounds
Structural and Functional Group Variations
Bicyclo[2.2.2]octane Sulfonate Esters
- Example: Bicyclo[2.2.2]octan-2-yl 4-tert-butylbenzenesulfonate (IC₅₀ = 0.68 µM against Trypanosoma b. rhodesiense) .
- Comparison: Sulfonate esters exhibit moderate antitrypanosomal activity but are less potent than sulfonamides in other systems. The sulfonamide group’s hydrogen-bonding capability may enhance target affinity compared to sulfonate esters.
Bicyclo[2.2.1]heptane Sulfonylureas
- Example: Norbornyl (bicyclo[2.2.1]heptane) benzenesulfonylureas demonstrate hypoglycemic activity .
- Sulfonylureas act via ATP-sensitive potassium channels, whereas sulfonamides may target enzymes like carbonic anhydrases.
Azabicyclo[2.2.2]octane Methanesulfonamides
- Example : N-[[(2R,4S,5R)-5-(2-Methyl-6-thiophen-2-ylpyrimidin-4-yl)-1-azabicyclo[2.2.2]octan-2-yl]methyl]methanesulfonamide (complex antidiabetic/antimicrobial agent) .
Physicochemical and Spectroscopic Properties
NMR Chemical Shifts
- Bicyclo[2.2.2]octane-2-sulfonamide : Expected α- and β-carbon shifts of ~30–40 ppm (¹³C NMR) based on substituent effects in bicyclo[2.2.2]octane derivatives .
- Comparison with Norbornyl Derivatives: Bicyclo[2.2.1]heptane sulfonamides show larger γ-effects due to greater ring strain, leading to downfield shifts of 5–10 ppm .
Solubility and logP
Biological Activity
{Bicyclo[2.2.2]octan-2-yl}methanesulfonamide is a bicyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.
The synthesis of this compound typically involves the reaction of bicyclo[2.2.2]octan-2-ylamine with methanesulfonyl chloride, often in the presence of triethylamine as a base and dichloromethane as a solvent. This method ensures high yield and purity under controlled conditions .
The biological activity of this compound is primarily attributed to the methanesulfonamide group, which can form hydrogen bonds and electrostatic interactions with biological targets, enhancing binding affinity and selectivity due to the compound's rigid bicyclic structure .
Antimicrobial and Antiparasitic Activity
Research indicates that derivatives of bicyclo[2.2.2]octan-2-yl compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain bicyclo[2.2.2]octan-2-ols demonstrate promising activity against Trypanosoma brucei and Plasmodium falciparum, with IC50 values indicating effective inhibition .
| Compound Type | Activity Against | IC50 (μM) |
|---|---|---|
| Bicyclo[2.2.2]octan-2-ols | Trypanosoma brucei | Varies |
| Bicyclo[2.2.2]octan-2-imines | Plasmodium falciparum | 0.23 - 0.72 |
| 4'-Phenylthiosemicarbazones | Antimalarial | 0.23 - 0.72 |
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory potential, suggesting that it may serve as a biochemical probe in drug discovery aimed at inflammatory diseases .
Comparison with Similar Compounds
When compared to other bicyclic compounds like bicyclo[3.3.0]octane derivatives, this compound demonstrates unique properties due to its structural configuration which influences its biological interactions.
| Compound Type | Structural Features | Notable Activities |
|---|---|---|
| Bicyclo[3.3.0]octane derivatives | Less rigid structure | Limited selectivity in binding |
| This compound | Rigid bicyclic structure | Enhanced binding affinity |
Case Studies
-
Antiprotozoal Activity : A study involving various derivatives showed that certain bicyclo[2.2.2]octan compounds exhibited significant antitrypanosomal activity, with some compounds outperforming traditional treatments .
"The most active antitrypanosomal agents were found to be the benzoate derivatives of the 4-pyrrolidino series" .
- Antimicrobial Efficacy : Another investigation into the antimicrobial properties highlighted the effectiveness of these compounds against resistant strains of malaria, indicating their potential as therapeutic agents .
Q & A
Basic Research Question
- GC-MS : Resolves volatile intermediates (e.g., solvolysis products) with <1% detection limits .
- NMR Spectroscopy : ¹⁹F NMR identifies trifluoromethyl environments (δ -60 to -70 ppm) .
- IR Spectroscopy : Confirms sulfonamide S=O stretches (1350–1150 cm⁻¹) .
How can computational models predict the reactivity of this compound?
Advanced Research Question
- DFT Calculations : Optimize transition states for sulfonamide coupling (e.g., B3LYP/6-31G* basis sets) .
- Molecular Dynamics : Simulates solvent effects on reaction pathways (e.g., DMSO vs. THF) .
- InChI Key-Based Databases : PubChem data (e.g., UJQLXEZBYXOMND-UHFFFAOYSA-N) cross-references experimental and computed properties .
What role does the bicyclo[2.2.2]octane scaffold play in structure-activity relationship (SAR) studies?
Advanced Research Question
The rigid scaffold:
- Enforces Conformational Restriction : Enhances binding specificity to targets like G-protein-coupled receptors.
- Modulates Steric Effects : Bulky substituents at the 2-position reduce off-target interactions .
Comparative studies with bicyclo[3.2.1] analogs show >10-fold differences in IC₅₀ values .
How do solvolysis mechanisms differ between bicyclo[2.2.2]octane and bicyclo[3.2.1]octane sulfonamides?
Advanced Research Question
- Bicyclo[2.2.2]octane : Favors chair-like transition states with axial attack (retention of configuration, 44% optical activity retention) .
- Bicyclo[3.2.1]octane : Strain relief promotes equatorial attack, leading to inverted products.
Kinetic studies using LiAlH₄ reduction and acetolysis reveal 2.3° difference in ΔG‡ between frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
